molecular formula C11H15ClN2O B1433684 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine CAS No. 1515960-91-4

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Cat. No. B1433684
M. Wt: 226.7 g/mol
InChI Key: AEAZWGYXRRGTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the CAS number 1515960-91-4 . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine and its derivatives has been a subject of research. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This method allows for the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is 226.70 . Its IUPAC name is 2-chloro-5-(piperidin-4-ylmethoxy)pyridine .


Physical And Chemical Properties Analysis

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine Derivatives

  • Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine through chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012).
  • Guillaume Coppens et al. (2010) explored the reactivity of 2- and 4-chloro derivatives of pyridine with piperidine in methanol, suggesting an increased built-in solvation for 2-chloropyridine-N oxide (Coppens et al., 2010).

Chemical Structure and Interactions

  • H. Niwa et al. (2018) studied the crystal structure of LSD1 in complex with a compound bearing a 4-piperidinylmethoxy group on a pyridine ring, providing insights into the binding mode and interactions within the catalytic center of LSD1 (Niwa et al., 2018).
  • Manpreet Kaur et al. (2013) described the crystal structure of rupatadine, which contains a piperidin-4-ylidene moiety fused to a chlorophenyl and cyclohepta[1,2-b]pyridinyl rings, revealing significant dihedral angles and intramolecular interactions (Kaur et al., 2013).

Applications in Scientific Research

Medicinal Chemistry and Drug Design

  • The compound's synthesis and interactions play a role in drug discovery, particularly in the context of LSD1 inhibitors for cancer treatment, as illustrated by H. Niwa et al. (2018) (Niwa et al., 2018).
  • The structural properties of rupatadine, including the piperidin-4-ylidene group, contribute to its pharmacological potential, as indicated by Manpreet Kaur et al. (2013) (Kaur et al., 2013).

Safety And Hazards

The safety information for 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Piperidines, including 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-chloro-5-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZWGYXRRGTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.